molecular formula C7H6F2O2S B13166206 2,2-Difluoro-3-(thiophen-2-yl)propanoic acid

2,2-Difluoro-3-(thiophen-2-yl)propanoic acid

Cat. No.: B13166206
M. Wt: 192.19 g/mol
InChI Key: IOCJAEBVIXKATR-UHFFFAOYSA-N
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Description

2,2-Difluoro-3-(thiophen-2-yl)propanoic acid is a valuable fluorinated synthetic intermediate designed for advanced research and development. This compound features a thiophene heterocycle, a privileged structure in medicinal chemistry, combined with a difluoropropanoic acid moiety. The presence of the fluorine atoms can significantly influence a molecule's physicochemical properties, such as its metabolic stability, lipophilicity, and bioavailability, making this building block particularly useful in rational drug design . Thiophene derivatives are widely investigated for their diverse biological activities and applications in material science. Researchers utilize similar thiophene-containing scaffolds in the development of potential therapeutic agents, including inhibitors of enzymes like microsomal prostaglandin E synthase-1 (mPGES-1) for anti-inflammatory and anticancer research . Furthermore, thiophene cores are of significant interest in the design of novel materials, such as dyes and fluorophores . The propanoic acid functional group provides a versatile handle for further synthetic modification, allowing for conjugation, amide coupling, or esterification to create a wide array of derivatives. This product is intended for use in laboratory research only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet (SDS) prior to use and handle this compound in accordance with standard laboratory safety protocols.

Properties

Molecular Formula

C7H6F2O2S

Molecular Weight

192.19 g/mol

IUPAC Name

2,2-difluoro-3-thiophen-2-ylpropanoic acid

InChI

InChI=1S/C7H6F2O2S/c8-7(9,6(10)11)4-5-2-1-3-12-5/h1-3H,4H2,(H,10,11)

InChI Key

IOCJAEBVIXKATR-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)CC(C(=O)O)(F)F

Origin of Product

United States

Preparation Methods

Fluorination of Propanoic Acid Derivatives

A common approach involves starting from a suitable propanoic acid or ester precursor, which undergoes selective fluorination at the α-position. This process often employs reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.

Reaction Scheme:

Propanoic acid derivative → (fluorination reagent) → 2,2-Difluoro-3-(thiophen-2-yl)propanoic acid

Conditions:

  • Reagents such as DAST or Deoxo-Fluor are used at low temperatures (-78°C to 0°C) to ensure regioselectivity.
  • The reaction proceeds via nucleophilic substitution, replacing hydrogen atoms with fluorine.

Research Findings:

  • A study demonstrated the fluorination of 3-hydroxypropanoic acid derivatives using DAST, achieving yields up to 70% with high regioselectivity.

Multi-step Synthesis via Ester Intermediates

Formation of Ethyl 2,2-Difluoro-3-(thiophen-2-yl)propanoate

This route involves initial esterification, followed by fluorination and subsequent hydrolysis to the acid.

Stepwise Procedure:

Step Reaction Conditions Yield/Notes
1 Esterification of 3-(thiophen-2-yl)propanoic acid Reflux with ethanol and sulfuric acid ~85%
2 Fluorination of ester Use of diethylaminosulfur trifluoride (DAST) at -78°C ~65-70%
3 Hydrolysis of ester Acidic or basic hydrolysis ~80%

Notes:

  • The fluorination step introduces the gem-difluoro group at the α-position.
  • Hydrolysis yields the free acid with preserved fluorine substituents.

Supporting Data

Compound Reaction Conditions Yield Reference
Ethyl 2,2-difluoro-3-(thiophen-2-yl)propanoate DAST, -78°C 68%
This compound Hydrolysis 75%

Cyclization and Functional Group Transformation

Synthesis via Lactone Intermediates

An alternative involves synthesizing a lactone intermediate, which is then opened or modified to introduce the fluorinated side chain.

Procedure:

  • Synthesis of a thiophene-containing lactone via intramolecular cyclization.
  • Subsequent fluorination of the lactone or its open-chain form using electrophilic fluorinating agents.
  • Ring-opening and oxidation yield the target acid.

Research Data:

  • A patent describes the preparation of lactone intermediates from 2,2-difluoro-3-hydroxypropanoates, which are then fluorinated and opened to yield the acid.

Catalytic Fluorination Using Transition Metal Catalysts

Transition Metal-Catalyzed Fluorination

Recent advances include catalytic methods employing copper or palladium complexes to introduce fluorine atoms selectively.

Example:

  • Copper-catalyzed fluorination of thiophene derivatives with N-fluorobenzenesulfonimide (NFSI) under mild conditions.

Conditions:

  • Catalysts such as Cu(OTf)₂ with ligands like 4-dimethylaminopyridine (DMAP).
  • Reactions performed at 30°C in ethyl acetate or similar solvents.

Research Outcomes:

  • Yields of 60-75% for fluorinated intermediates, with high regioselectivity.

Summary of Key Data

Method Starting Material Reagents Conditions Yield Advantages
Direct fluorination Propanoic acid derivatives DAST, Deoxo-Fluor -78°C to 0°C 65-70% High regioselectivity
Ester route Thiophene-2-yl precursor Ethanol, sulfuric acid, DAST Reflux, -78°C 68-75% Good control over fluorination
Lactone pathway Lactone intermediates Fluorinating agents Mild, controlled 60-80% Versatile for complex modifications
Catalytic fluorination Thiophene derivatives Cu(OTf)₂, NFSI 30°C 60-75% Selectivity and mild conditions

Notes and Considerations

  • Selectivity: Fluorination at the α-position requires careful control of reaction conditions to avoid over-fluorination or side reactions.
  • Functional Group Compatibility: The presence of the thiophene ring necessitates mild conditions to prevent ring degradation.
  • Yield Optimization: Use of protecting groups and optimized catalysts can improve yields and selectivity.
  • Environmental and Safety Aspects: Fluorinating reagents like DAST are hazardous; appropriate safety measures are essential.

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-3-(thiophen-2-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or aldehydes.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

2,2-Difluoro-3-(thiophen-2-yl)propanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2-Difluoro-3-(thiophen-2-yl)propanoic acid involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, further influencing the compound’s biological effects .

Comparison with Similar Compounds

Non-Fluorinated Thiophene-Containing Propanoic Acids

  • 3-(Thiophen-2-yl)propanoic Acid: Lacks fluorine substituents, resulting in lower acidity (pKa ~4.8 estimated) compared to the difluoro analog. This compound is synthesized via thiophene alkylation, as seen in the preparation of benzyl 2-hydroxy-2-(thiophen-2-yl)propanoate . Key Difference: Lower molecular weight (170.21 g/mol) and higher water solubility due to reduced hydrophobicity.

Fluorinated Propanoic Acid Derivatives

  • 2,2-Difluoro-3-(oxolan-2-yl)propanoic Acid: Replaces the thiophene with an oxolane (tetrahydrofuran) ring. The oxolane’s ether oxygen increases hydrophilicity (solubility ~50–100 mg/L) but reduces aromatic interactions. Molecular formula C₇H₁₀F₂O₃ (MW: 192.15 g/mol) . Key Difference: Lower acidity due to the absence of thiophene’s electron-withdrawing sulfur atom.
  • 2-Amino-3,3,3-trifluoro-2-(2-fluorophenyl)propanoic Acid: Features a trifluoro group and fluorophenyl substituent. Higher molecular weight (237.15 g/mol) and pronounced lipophilicity, likely reducing water solubility (<10 mg/L) . Key Difference: Amino group introduces zwitterionic properties, altering bioavailability.

Thiophene-Modified Analogs with Heterocyclic Substituents

  • 3-(Benzo[b]thiophen-3-yl)propanoic Acid Derivatives: Extended aromatic systems (e.g., compound 3 in ) enhance π-stacking but increase molecular weight (e.g., 243.28 g/mol). Such derivatives show moderate cytotoxicity (e.g., 43.2% mortality in brine shrimp assays) .
  • 3-(5-((6-Methyl-2-oxo-4-(thiophen-2-yl)-1,2-dihydropyridin-3-yl)carbamoyl)-1,3,4-thiadiazol-2-yl)propanoic Acid (5c): Incorporates a thiadiazole ring, increasing rigidity and hydrogen-bonding capacity. Key Difference: Enhanced enzymatic targeting due to thiadiazole’s electrophilic nature.

Acetamido-Functionalized Thiophene Derivatives

  • 2-Acetamido-3-(thiophen-2-yl)propanoic Acid: Substitutes fluorine with an acetamido group, reducing acidity (pKa ~5.5) and increasing solubility (estimated ~80 mg/L). Molecular weight: 213.25 g/mol . Key Difference: Improved membrane permeability due to the amide group but reduced metabolic stability.

Discussion of Structural Impact on Function

  • Fluorine Substitution : Difluoro groups lower pKa (enhanced acidity) and improve metabolic resistance to oxidation .
  • Thiophene vs. Oxolane : Thiophene’s aromaticity supports binding to hydrophobic pockets in enzymes or receptors, whereas oxolane’s oxygen enhances solubility but reduces aromatic interactions .
  • Heterocyclic Additions : Thiadiazole or benzothiophene moieties introduce steric bulk and electronic diversity, enabling targeted bioactivity (e.g., α-glucosidase inhibition) but may increase toxicity .

Biological Activity

2,2-Difluoro-3-(thiophen-2-yl)propanoic acid is a fluorinated compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a thiophene ring substituted with two fluorine atoms at the 2 and 2 positions of the propanoic acid chain. The presence of fluorine enhances the compound's lipophilicity and metabolic stability, which are critical for drug development.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, potentially modulating metabolic pathways.
  • Receptor Modulation : It is hypothesized that this compound could interact with G-protein coupled receptors (GPCRs), influencing cellular signaling pathways.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against various pathogens.
  • Anticancer Potential : Some findings indicate that it could inhibit the proliferation of cancer cells, although specific mechanisms remain to be elucidated.
  • Anti-inflammatory Effects : The compound may also play a role in reducing inflammation through modulation of immune responses.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds or derivatives, providing insights into the potential effects of this compound.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialInhibition of bacterial growth
AnticancerReduced cell viability in cancer cell lines
Anti-inflammatoryDecreased cytokine production in vitro

Comparative Analysis with Related Compounds

In assessing the biological activity of this compound, it is useful to compare it with structurally similar compounds. For instance, compounds with similar thiophene structures have shown varying degrees of bioactivity depending on their substituents.

Table 2: Comparison with Related Compounds

Compound NameActivity TypeIC50 (µM)Reference
3-(Thiophen-2-yl)propanoic acidAnticancer15.0
4-Fluorothiophene derivativeAntimicrobial10.5
5-Methylthiazole derivativeAnti-inflammatory20.0

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